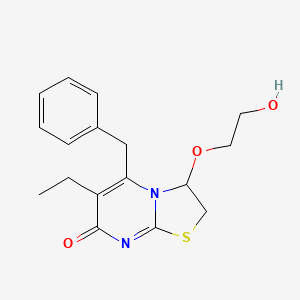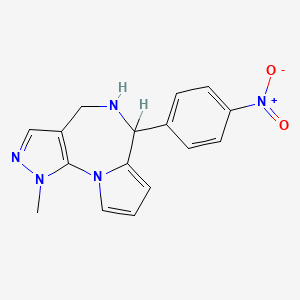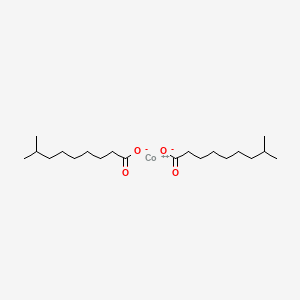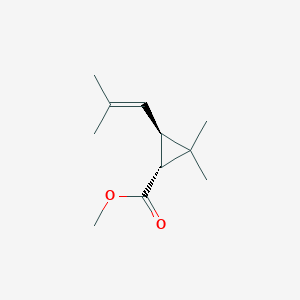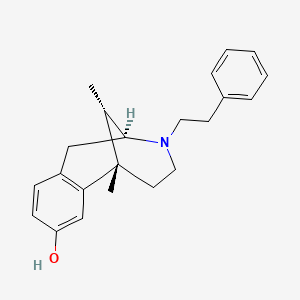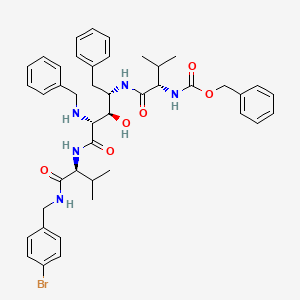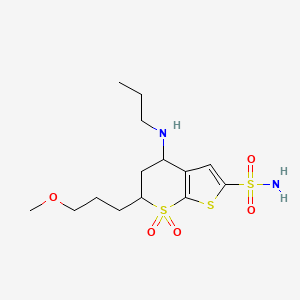
5,6-Dihydro-6-(3-methoxypropyl)-4-(propylamino)-4H-thieno(2,3-b)thiopyran-2-sulfonamide 7,7-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-693612 is a compound known for its role as an inhibitor of carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons, a reaction that is crucial in various physiological processes.
Méthodes De Préparation
The synthesis of L-693612 involves several steps, including the preparation of intermediates and the final coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
L-693612 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-693612 may result in the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
L-693612 has been extensively studied for its applications in various fields:
Mécanisme D'action
L-693612 exerts its effects by inhibiting the activity of carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance and fluid secretion in various tissues. By inhibiting carbonic anhydrase, L-693612 reduces the production of bicarbonate and protons, leading to a decrease in fluid secretion and intraocular pressure . The molecular targets of L-693612 include the active site of carbonic anhydrase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
L-693612 is unique in its high affinity and specificity for carbonic anhydrase compared to other inhibitors. Similar compounds include:
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
L-693612 stands out due to its potent inhibitory activity and its potential for use in both oral and topical formulations .
Propriétés
Numéro CAS |
138302-29-1 |
|---|---|
Formule moléculaire |
C14H24N2O5S3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C14H24N2O5S3/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20) |
Clé InChI |
JNPHBSXNRNBLCV-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


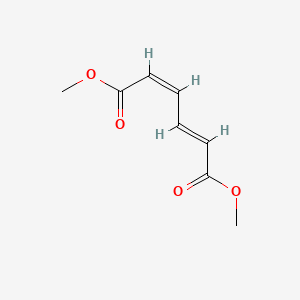
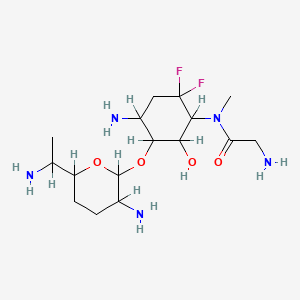
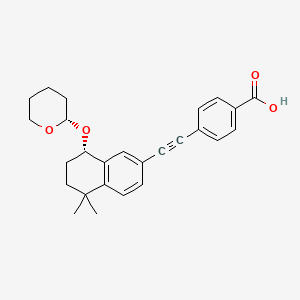
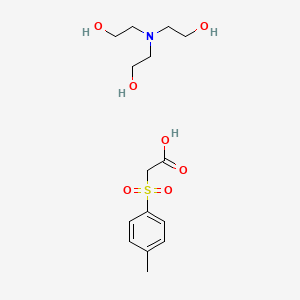
![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

